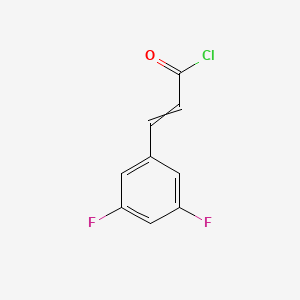![molecular formula C14H13N3O2 B12563354 N-{4-[(E)-Phenyldiazenyl]phenyl}glycine CAS No. 143338-04-9](/img/structure/B12563354.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is notable for its vibrant color and is often used in dye chemistry. The structure of this compound consists of a glycine moiety attached to a phenyldiazenyl group, making it a derivative of glycine with an azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine typically involves the diazotization of aniline derivatives followed by coupling with glycine. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with glycine in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous flow reactors for diazotization to maintain consistent reaction conditions.
- Efficient mixing and temperature control during the coupling reaction to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-{4-[(E)-Phenyldiazenyl]phenyl}glycine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}glycine involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in vivo to release aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:
Enzymatic Reduction: Enzymes such as azoreductases catalyze the reduction of the azo bond.
Interaction with Proteins: The released amines can bind to proteins, affecting their function and activity.
Comparación Con Compuestos Similares
N-{4-[(E)-Phenyldiazenyl]phenyl}glycine can be compared with other azo compounds such as:
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Similar in structure but with dimethyl groups, used in dye chemistry.
Phenylglycine Derivatives: These compounds share the glycine moiety but differ in the attached aromatic groups, affecting their chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of glycine and azo linkage, providing distinct chemical reactivity and applications in various fields.
Propiedades
Número CAS |
143338-04-9 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(4-phenyldiazenylanilino)acetic acid |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
Clave InChI |
AVWVEYXVOGAPLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)


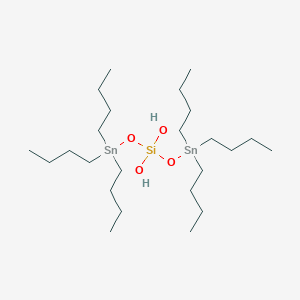
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
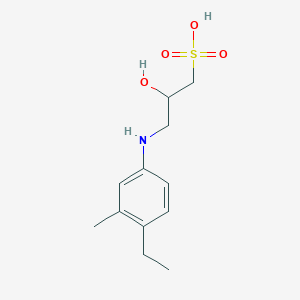
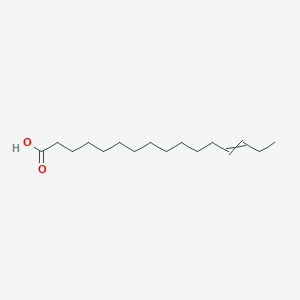
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
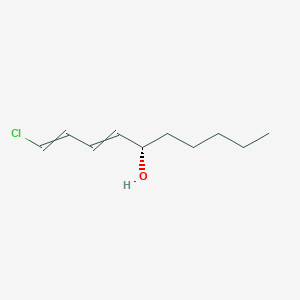
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
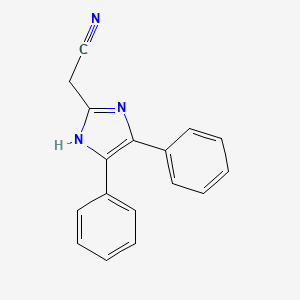
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
